(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid

Cefixime synthesis Side-chain active ester Process yield optimization

(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (CAS 74440-02-1), also referred to as ATTMA or cefixime side-chain acid, is a protected aminothiazole–methoxyimino acetic acid derivative with molecular formula C₁₁H₁₅N₃O₅S and a molecular weight of 301.32 g/mol. It belongs to the class of β-lactam antibiotic intermediates and serves as the critical side-chain building block for third-generation oral cephalosporins, most notably cefixime.

Molecular Formula C₁₁H₁₅N₃O₅S
Molecular Weight 301.32
CAS No. 74440-02-1
Cat. No. B1140924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid
CAS74440-02-1
Synonyms(αZ)-2-Amino-α-[[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino]-4-thiazoleacetic Acid; 
Molecular FormulaC₁₁H₁₅N₃O₅S
Molecular Weight301.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
InChIInChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid (CAS 74440-02-1): Procurement-Grade Cephalosporin Intermediate


(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (CAS 74440-02-1), also referred to as ATTMA or cefixime side-chain acid, is a protected aminothiazole–methoxyimino acetic acid derivative with molecular formula C₁₁H₁₅N₃O₅S and a molecular weight of 301.32 g/mol [1]. It belongs to the class of β-lactam antibiotic intermediates and serves as the critical side-chain building block for third-generation oral cephalosporins, most notably cefixime [2]. The compound features a (Z)-configured methoxyimino group essential for antibacterial activity and a tert-butoxycarbonyl (Boc) protecting group on the oxime oxygen that distinguishes it from the simpler, unprotected analog 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMA, CAS 65872-41-5) [1][3]. This protecting-group strategy directly influences synthetic efficiency, intermediate stability, and final-product purity in cephalosporin manufacturing.

Why ATMA (CAS 65872-41-5) Cannot Simply Replace ATTMA (CAS 74440-02-1) in Cefixime and Carumonam Syntheses


Although both ATTMA and ATMA share the 2-aminothiazol-4-yl-(Z)-methoxyiminoacetic acid core, they are not interchangeable in the specific synthetic routes to cefixime and carumonam. The unprotected ATMA (CAS 65872-41-5) is directly used for cephalosporins such as cefotaxime and ceftriaxone, where the free carboxylic acid is activated as the acid chloride or mixed anhydride for coupling to 7-ACA . In contrast, the cefixime and carumonam pathways require a differentiated oxime-side-chain architecture in which the carboxylic acid moiety is liberated only after the thiazole ring is constructed; the tert-butyl ester of ATTMA is not merely a protecting group but an integral design element that dictates the regiochemistry of the cyclization and esterification sequence [1][2]. Substituting unprotected ATMA into a cefixime route would bypass this built-in orthogonality, leading to incorrect intermediates, lower overall yield, and the need for additional protection/deprotection steps that erode atom economy and process reproducibility.

Quantitative Differentiation Evidence: ATTMA (CAS 74440-02-1) vs. Closest Analogs


Total Molar Yield Improvement in Cefixime Side-Chain Active Ester Synthesis: ATTMA-Based Route vs. Prior Art

In the cefixime side-chain active ester preparation, the ATTMA-based route using tert-butyl acetoacetate as the starting material and acyl halides as activators eliminates the low-yield halogenation step that plagues conventional ethyl acetoacetate routes. The patent CN106380467A explicitly states that the total molar yield is raised from 54% (prior-art ethyl acetoacetate route) to 76–78% with the ATTMA pathway [1]. Stepwise yields in an exemplary embodiment were 85.5% for the oximation/hydrocarbonylation step and 90.5% for the esterification step, giving a cumulative molar yield of 77.4% calculated on the starting tert-butyl acetoacetate [1].

Cefixime synthesis Side-chain active ester Process yield optimization Cephalosporin intermediate

Chromatographic Purity Specification: ATTMA (≥98% HPLC) vs. ATMA (97%)

Commercially available ATTMA (CAS 74440-02-1) is routinely specified at ≥98% purity by HPLC (with some vendors offering ≥98.5%), whereas the unprotected ATMA (CAS 65872-41-5) is commonly supplied at 97% purity . The melting point of ATTMA is reported at 186–189 °C (or 183–187 °C depending on the supplier), compared to ATMA's melting point of 192 °C (decomposition) . The higher chromatographic purity and sharper melting range of ATTMA are partially attributable to the tert-butyl ester group, which improves crystallinity and facilitates purification relative to the more polar free acid.

Intermediate purity HPLC analysis Cephalosporin quality control Pharmaceutical intermediate specification

Stereochemical Integrity: Maintenance of (Z)-Configuration in ATTMA Compared with Non-Boc-Protected Analogs

The (Z)-configuration of the methoxyimino group is a non-negotiable requirement for antibacterial potency: the anti (E)-isomer of methoxyimino cephalosporins has MIC values higher than 500 μg/mL against Escherichia coli, compared to sub-μg/mL values for the syn (Z)-isomer [1]. The Boc protecting group on ATTMA sterically shields the oxime moiety, reducing the propensity for Z→E isomerization during the heating, acidic work-up, and prolonged storage conditions encountered in multi-step synthesis. The patent CN106380467A explicitly classifies the final product under the geometrical-isomer indexing code C07B2200/09, underscoring that the (Z)-configuration is maintained throughout the synthetic sequence [2]. In contrast, unprotected ATMA is more susceptible to acid-catalyzed isomerization, which can introduce E-isomer impurities that are difficult to separate and that produce pharmacologically inactive cephalosporin byproducts.

Z/E isomerism Stereochemical stability Cephalosporin side-chain Oxime geometry

Storage and Handling: Defined Long-Term Stability Profile of ATTMA vs. Limited Data for Unprotected ATMA

ATTMA is specified for long-term storage in a cool, dry place under inert atmosphere with a recommended temperature of 2–8 °C, and is described as a white to off-white crystalline solid with a density of 1.438 g/cm³ [1]. Its melting point (186–189 °C without decomposition under controlled conditions) indicates a well-defined crystalline phase amenable to solid-state storage. In contrast, the unprotected ATMA melts with decomposition at 192 °C and is more hygroscopic due to the free carboxylic acid functionality, requiring storage at -20 °C . The Boc group in ATTMA masks the polar carboxylate, reducing moisture sensitivity and enhancing shelf-life predictability—a critical parameter for industrial procurement where bulk intermediates may be stored for months before use.

Intermediate storage stability Cold-chain requirements Solid-state stability Pharmaceutical intermediate handling

Procurement-Relevant Application Scenarios for ATTMA (CAS 74440-02-1)


Pilot- and Commercial-Scale Cefixime API Manufacturing

The ATTMA-based route to cefixime side-chain active ester delivers a 76–78% total molar yield, representing a 22–24 percentage-point advantage over the conventional ethyl acetoacetate route (54% yield) [1]. This yield differential directly impacts the cost-of-goods for cefixime API: at commercial scale, a 41–44% relative yield improvement can reduce starting-material expenditure by hundreds of thousands of dollars per campaign. The active ester produced from ATTMA (2-mercaptobenzothiazolyl ester, content >98.5%) subsequently couples with 7-AVCA to yield cefixime in total yields of 75–94% depending on the condensation and deprotection conditions [1][2]. For procurement teams evaluating side-chain intermediates, ATTMA is the gatekeeper intermediate that defines the economics of the entire cefixime synthesis train.

Carumonam (Monobactam) Synthesis: Route-Specific Orthogonality

In addition to its role in cefixime synthesis, ATTMA is the designated side-chain precursor for carumonam, a monobactam antibiotic [1]. The synthetic logic is analogous: the tert-butyl ester provides orthogonal protection that allows selective deprotection after the monobactam nucleus is assembled, without interfering with the β-lactam ring. No alternative unprotected side-chain acid (e.g., ATMA) can substitute directly in this sequence without extensive re-protection and re-optimization of the route. Procurement of ATTMA for carumonam programs thus represents a non-substitutable specification.

Reference Standard and Impurity Profiling for Cefixime Drug Substance

ATTMA (CAS 74440-02-1) is catalogued as Cefixime Impurity 10 in pharmacopoeial impurity reference libraries, where it serves as a marker for residual side-chain acid in the final API [1]. Its high purity (≥98% HPLC) and defined melting point (186–189 °C) make it suitable as a certified reference material for HPLC method validation and batch-release testing. In this application, ATTMA is not a synthetic intermediate but a critical analytical tool; procurement in milligram-to-gram quantities with a certificate of analysis that includes HPLC, NMR, and residual-solvent data is essential for regulatory compliance.

Academic and Industrial Process Research on β-Lactam Side-Chain Protecting-Group Strategies

ATTMA exemplifies a sophisticated protecting-group strategy in which the tert-butoxycarbonyl moiety on the oxime oxygen survives thiazole-ring cyclization, esterification to the active thioester, and amide coupling, yet is cleanly removed under mild acidic conditions (TFA or HCl) without β-lactam degradation [1]. This orthogonal stability profile makes ATTMA a valuable research tool for laboratories investigating novel cephalosporin or monobactam analogs that require differentiated deprotection sequences. Its commercial availability at ≥98% purity enables reproducible academic studies that can translate directly to industrial process development.

Quote Request

Request a Quote for (z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.